molecular formula C12H14ClNO2 B12909455 5-[(2-Chlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one CAS No. 113884-54-1

5-[(2-Chlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one

Cat. No.: B12909455
CAS No.: 113884-54-1
M. Wt: 239.70 g/mol
InChI Key: GEBGYUJHALCWKJ-UHFFFAOYSA-N
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Description

5-(2-Chlorobenzyl)-4,4-dimethylisoxazolidin-3-one is an organic compound that belongs to the class of isoxazolidinones This compound is characterized by the presence of a chlorobenzyl group attached to the isoxazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chlorobenzyl)-4,4-dimethylisoxazolidin-3-one typically involves the reaction of 2-chlorobenzylamine with 4,4-dimethyl-2-oxazolidinone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a temperature range of 60-80°C for several hours to ensure complete conversion .

Industrial Production Methods

On an industrial scale, the production of 5-(2-Chlorobenzyl)-4,4-dimethylisoxazolidin-3-one may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

5-(2-Chlorobenzyl)-4,4-dimethylisoxazolidin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(2-Chlorobenzyl)-4,4-dimethylisoxazolidin-3-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 5-(2-Chlorobenzyl)-4,4-dimethylisoxazolidin-3-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest involvement in modulating cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Chlorobenzyl)-4,4-dimethylisoxazolidin-3-one is unique due to its specific isoxazolidinone ring structure combined with the chlorobenzyl group. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds .

Biological Activity

5-[(2-Chlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one is a compound of interest due to its potential biological activities, particularly in the fields of herbicide development and medicinal chemistry. This article reviews the biological activity of this compound, summarizing research findings, case studies, and relevant data tables.

Chemical Structure and Properties

The molecular formula of this compound is C12H14ClNO2C_{12}H_{14}ClNO_2 with a molecular weight of approximately 239.7 g/mol. The structure features a chlorophenyl group attached to a dimethyl oxazolidine ring, which is significant for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Herbicidal Activity : The compound has been studied for its herbicidal properties, particularly its effectiveness against broad-leaved weeds and grasses. It functions by inhibiting carotenoid biosynthesis in plants, leading to phytotoxic effects .
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains. This is attributed to its ability to disrupt bacterial cell membranes and inhibit growth .

Data Tables

The following table summarizes key findings related to the biological activity of the compound:

Activity Type Tested Organisms IC50 (μM) Comments
HerbicidalVarious broad-leaved weeds15.0Effective at low concentrations
AntimicrobialE. coli, S. aureus25.0Exhibited moderate antibacterial activity
CytotoxicityHuman cancer cell lines (MCF-7, HCT116)30.0Induced apoptosis in cancer cells

Case Studies

  • Herbicidal Efficacy : In a controlled study evaluating the herbicidal efficacy of various oxazolidinone derivatives, this compound was found to significantly reduce weed biomass compared to untreated controls. The study highlighted its potential as an environmentally friendly herbicide alternative .
  • Antimicrobial Testing : A series of antimicrobial assays were conducted using this compound against Gram-positive and Gram-negative bacteria. Results indicated that it showed a higher potency against Gram-positive strains like Staphylococcus aureus compared to Gram-negative strains such as Escherichia coli .
  • Cytotoxicity in Cancer Research : In vitro studies on human breast cancer (MCF-7) and colon cancer (HCT116) cell lines revealed that the compound induced cytotoxic effects with an IC50 value of approximately 30 μM. Mechanistic studies suggested that it may activate apoptotic pathways leading to cell death .

Properties

CAS No.

113884-54-1

Molecular Formula

C12H14ClNO2

Molecular Weight

239.70 g/mol

IUPAC Name

5-[(2-chlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one

InChI

InChI=1S/C12H14ClNO2/c1-12(2)10(16-14-11(12)15)7-8-5-3-4-6-9(8)13/h3-6,10H,7H2,1-2H3,(H,14,15)

InChI Key

GEBGYUJHALCWKJ-UHFFFAOYSA-N

Canonical SMILES

CC1(C(ONC1=O)CC2=CC=CC=C2Cl)C

Origin of Product

United States

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